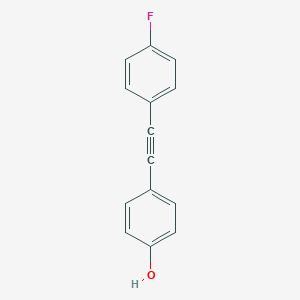

4-(4-Fluorophenylethynyl)phenol

Beschreibung

Historical Context and Evolution of Phenylethynyl-Containing Compounds in Research

The scientific interest in phenylethynyl-containing compounds is not a recent phenomenon. For decades, researchers have explored molecules with phenylethynyl groups for various applications. Polyaryloxydiphenylsilanes, for instance, have been studied for a long time due to their inherent stability at high temperatures. acs.org A significant advancement in this area was the development of phenylethynyl-terminated imide (PETI) oligomers, which gained considerable attention, particularly within the aerospace community. nasa.gov These materials offered a way to process high-performance polymers into high-quality, void-free composites because they cure at high temperatures without releasing volatile byproducts. nasa.gov

The ability to synthesize these complex structures relies heavily on well-established chemical reactions. The copper-palladium catalyzed Sonogashira reaction, a mild and high-yielding method for coupling terminal alkynes with aromatic halides, has been a cornerstone in the synthesis of phenylethynyl compounds. hzdr.de Early research also investigated the reactions of organoaluminium compounds with phenylacetylene, which led to the formation of phenylethynylaluminium compounds, further expanding the synthetic toolkit available to chemists. publish.csiro.au This foundation of synthetic methodology and a history of application in high-performance materials set the stage for the investigation of more specifically functionalized compounds like 4-(4-Fluorophenylethynyl)phenol.

Multidisciplinary Research Significance of this compound in Contemporary Chemistry and Materials Science

This compound is a versatile compound with applications that span several scientific fields. chemimpex.com Its significance stems from its unique structure, which combines a reactive phenol (B47542) group with a rigid, electronically tunable fluorophenylethynyl moiety.

In materials science , the compound is a crucial building block for advanced materials. chemimpex.com The fluorinated phenyl group enhances its electronic properties, making it valuable for creating high-performance organic light-emitting diodes (OLEDs) and liquid crystals. chemimpex.com A key application is its use as an end-capping agent for polymers. For example, it has been used to end-cap polybiphenyloxydiphenylsilanes, preventing uncontrolled cross-linking at high temperatures and improving the thermal stability and high-temperature melt stability of the polymer. acs.org This controlled reactivity is critical for materials intended for high-temperature applications. acs.org Furthermore, researchers have utilized it to prepare functional poly(disubstituted acetylenes) through "phenol-yne click reactions," demonstrating its utility in creating specialized polymers under mild conditions. researchgate.net

In organic synthesis and pharmaceutical development , this compound serves as a key intermediate. chemimpex.com Its structure can be modified to synthesize various pharmaceutical compounds, including potential anti-cancer agents. chemimpex.com

Beyond these primary fields, the compound also finds utility in:

Analytical Chemistry : It is used as a standard for techniques like chromatography and spectroscopy due to its distinct spectral properties. chemimpex.com

Environmental Science : It aids in the study of environmental pollutants, specifically in understanding the behavior and impact of fluorinated compounds. chemimpex.com

Scope and Research Objectives Pertaining to this compound

Current research on this compound and related compounds is driven by specific objectives aimed at harnessing its unique properties. A primary goal is to gain a fundamental understanding of the molecular structure and cure chemistry of materials derived from phenylethynyl-terminated oligomers. nasa.gov This knowledge is essential for accurately assessing the performance and long-term durability of these high-performance materials. nasa.gov

A significant area of investigation focuses on controlling the reactivity and thermal behavior of polymers. By using this compound as an end-capping agent, researchers aim to develop polymers with enhanced stability suitable for high-temperature applications. acs.org The success of these efforts is often verified through techniques like rheology, which measures the flow and deformation of materials. acs.org

Furthermore, research objectives include the development of new synthetic strategies. For instance, the use of this compound in "phenol-yne click reactions" opens avenues for grafting various functional groups onto polymer side chains, creating materials with tailored properties. researchgate.net This highlights a broader objective: to leverage the compound's reactivity for the creation of novel, functional materials for a wide range of applications.

Physicochemical Properties of this compound

The following table summarizes key physicochemical data for the compound.

| Property | Value |

| Molecular Formula | C₁₄H₉FO uni.luchemicalbook.com |

| Molecular Weight | 212.22 g/mol chemicalbook.comsigmaaldrich.com |

| Melting Point | 149 °C lookchem.com |

| Boiling Point | 353.9 °C at 760 mmHg lookchem.com |

| Density | 1.26 g/cm³ lookchem.com |

| Flash Point | 171.6 °C lookchem.com |

| XLogP3 | 3.7 lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

| Rotatable Bond Count | 2 lookchem.com |

| CAS Number | 197770-48-2 chemicalbook.comtcichemicals.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(4-fluorophenyl)ethynyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPHCUGEWJPCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382045 | |

| Record name | 4-(4-Fluorophenylethynyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197770-48-2 | |

| Record name | 4-(4-Fluorophenylethynyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenylethynyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 4 4 Fluorophenylethynyl Phenol and Its Analogues

Catalytic Strategies for Alkyne Functionalization

The creation of the carbon-carbon triple bond connecting the two aromatic rings is a critical step in the synthesis of 4-(4-Fluorophenylethynyl)phenol. Transition metal catalysis provides the most efficient and versatile means to achieve this.

Palladium-Catalyzed Sonogashira Cross-Coupling for Aryl Ethynyl (B1212043) Linkages

The Sonogashira cross-coupling reaction is a cornerstone for the formation of C(sp)-C(sp²) bonds and is widely employed for synthesizing arylalkynes. organic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 4-iodophenol (B32979) (or a protected version) with 1-ethynyl-4-fluorobenzene.

The general mechanism of the Sonogashira coupling is well-established. It involves two interconnected catalytic cycles: one for palladium and one for copper. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide (formed from the terminal alkyne and the Cu(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Modern advancements have led to the development of highly efficient palladium catalysts and phosphine (B1218219) ligands that can facilitate the reaction under milder conditions, often without the need for a copper co-catalyst, which can be advantageous in avoiding the formation of homocoupled alkyne side products. organic-chemistry.orgbeilstein-journals.org For instance, catalysts like PdCl₂(PPh₃)₂ can be used in ionic liquids, providing a greener alternative to traditional organic solvents. beilstein-journals.org The synthesis of related phenylethynyl phenols has been reported with high yields using palladium catalysts. sapub.org The use of 18F-labelled aryl halides has also been demonstrated in Sonogashira cross-coupling reactions, highlighting the method's applicability in radiochemistry. mdpi.com

Table 1: Key Features of Palladium-Catalyzed Sonogashira Cross-Coupling

| Feature | Description |

| Reactants | Terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene) and an aryl halide (e.g., 4-iodophenol). |

| Catalyst System | Typically a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). |

| Base | An amine base such as triethylamine (B128534) or diisopropylamine (B44863) is commonly used. |

| Key Bond Formation | C(sp)-C(sp²) bond between the alkyne and the aromatic ring. |

| Advantages | High yields, good functional group tolerance, and mild reaction conditions. beilstein-journals.org |

Other Transition Metal-Mediated Syntheses of Phenylethynyl Derivatives

While palladium catalysis is dominant, other transition metals have been explored for the synthesis of phenylethynyl derivatives and related structures. nih.gov Transition metals such as rhodium, iridium, and manganese have been utilized in various C-C and C-heteroatom bond-forming reactions. semanticscholar.orgmdpi.comdiva-portal.org For example, rhodium-catalyzed reactions have been used for the synthesis of organosulfur compounds and for cyclization processes leading to heterocyclic derivatives. semanticscholar.org

In the context of synthesizing phenol (B47542) derivatives, transition-metal-catalyzed C-H activation has emerged as a powerful strategy, allowing for the direct functionalization of arenes. nih.gov This approach can potentially offer alternative pathways to phenylethynyl structures by activating a C-H bond on one of the aromatic rings for coupling with an alkyne partner. While specific examples for the direct synthesis of this compound using these alternative metals are less common in the literature compared to the Sonogashira reaction, the continuous development in transition metal catalysis presents opportunities for new synthetic routes. nih.govmdpi.com

Post-Synthetic Functionalization and Derivatization Approaches

Once the core this compound scaffold is synthesized, its properties can be further tuned through reactions involving the terminal alkyne (if applicable in a precursor) and the phenolic hydroxyl group.

"Phenol-yne Click" Reactions for Polymer Precursors

A novel and highly efficient method for the functionalization of phenol-containing molecules is the "phenol-yne click" reaction. rsc.orgresearchgate.net This reaction involves the nucleophilic addition of a phenol to a terminal alkyne activated by an electron-withdrawing group, such as a carbonyl or carboxylic group. rsc.org It is often catalyzed by a Lewis base like 4-dimethylaminopyridine (B28879) (DMAP) and proceeds under mild conditions. rsc.orgresearchgate.net

This methodology has been successfully applied to create functional poly(disubstituted acetylenes). rsc.org In a relevant example, a phenol-containing polymer was first synthesized and then different functional groups were grafted onto the polymer side chains via the "phenol-yne click" reaction. rsc.orgdp.tech This post-polymerization modification was carried out at 40°C in a common solvent and was complete in a short time. rsc.org The high efficiency and mild conditions of the phenol-yne click reaction make it a valuable tool for preparing functional polymers from precursors like this compound. rsc.org

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with altered physical, chemical, and biological properties. nih.gov Common derivatization strategies for phenols include acylation, alkylation, and silylation. nih.govresearchgate.net

Acylation: The hydroxyl group can be readily converted to an ester. This is often done to protect the hydroxyl group or to modify the molecule's properties.

Alkylation: Formation of an ether linkage by reacting the phenol with an alkyl halide.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether, for example, by reacting it with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This is a common strategy in multi-step synthesis to prevent unwanted side reactions.

Derivatization can also be achieved using fluorescent labeling reagents to facilitate detection and quantification in analytical methods. scirp.org For instance, reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and coumarin-6-sulfonyl chloride have been used to derivatize phenols for HPLC analysis with fluorescence detection. scirp.org Another approach for quantifying phenolic hydroxyl groups involves derivatization with pentafluoropyridine (B1199360) (PFP) followed by 19F NMR spectroscopy. nrel.gov

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Product | Purpose |

| Acylation | Acyl chloride, Anhydride | Ester | Protection, Prodrug design nih.gov |

| Alkylation | Alkyl halide | Ether | Modification of properties nih.gov |

| Silylation | MTBSTFA | Silyl Ether | Protection during synthesis researchgate.net |

| Fluorescent Labeling | DMEQ-COCl | Fluorescent Derivative | Analytical detection scirp.org |

Mechanistic Investigations of Reaction Kinetics and Selectivity in this compound Formation

Understanding the reaction kinetics and the factors that control selectivity is crucial for optimizing the synthesis of this compound. While specific kinetic studies on the formation of this exact molecule are not widely published, general principles from related reactions provide valuable insights.

For the Sonogashira coupling, the reaction rate is influenced by several factors, including the nature of the palladium catalyst and ligands, the solvent, the base, and the reactivity of the aryl halide (I > Br > Cl). The selectivity is primarily for the cross-coupled product, but side reactions such as the homocoupling of the alkyne (Glaser coupling) can occur, especially in the presence of oxygen and copper catalysts.

In the context of phenol functionalization, the selectivity of reactions can be tuned by controlling the reaction conditions. For instance, in the catalytic pyrolysis of guaiacol, a lignin (B12514952) model compound, the selectivity towards phenol formation can be significantly increased by tuning the Brønsted acid site density of a zeolite catalyst, which suppresses the formation of ketene (B1206846) intermediates. nih.gov This highlights how catalyst properties can direct a reaction towards a desired product.

The kinetics of reactions involving phenols can also be influenced by the pH of the medium. For example, the rate of regeneration of tryptophan from its radical cation by plant phenols is highly dependent on the pH, as the deprotonated phenolate (B1203915) form is a more effective electron donor. mdpi.com Similarly, the formation rates of nitrophenols from the reaction of phenol with nitrite (B80452) under irradiation show a strong pH dependence. researchgate.net These findings suggest that the pH could be a critical parameter in controlling the rate and outcome of reactions involving the phenolic group of this compound.

Studies on the hydrogenation of phenol have also provided kinetic data, including activation energies and reaction rate laws, which are essential for reactor design and process optimization. uakron.edu While not directly related to the synthesis of this compound, these studies demonstrate the importance of kinetic analysis in understanding and controlling reactions involving phenolic compounds.

Comprehensive Spectroscopic and Diffraction Based Structural Characterization of 4 4 Fluorophenylethynyl Phenol

Vibrational Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The FTIR spectrum of 4-(4-Fluorophenylethynyl)phenol would be expected to exhibit characteristic absorption bands corresponding to its key structural features.

Key expected FTIR absorptions for this compound include:

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the phenol (B47542). nist.gov

C≡C Stretch: A sharp, weak to medium intensity band is anticipated in the region of 2250-2100 cm⁻¹ for the internal alkyne (C≡C) bond.

Aromatic C-H Stretch: Multiple sharp bands typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the two aromatic rings.

C-F Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region is indicative of the carbon-fluorine bond.

C-O Stretch: A band in the 1260-1000 cm⁻¹ range is expected for the C-O bond of the phenol. researchgate.net

The precise positions and intensities of these bands provide a unique spectral fingerprint for the molecule.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, key Raman signals would include:

C≡C Stretch: The alkyne bond, being relatively non-polar, often gives a strong and sharp signal in the Raman spectrum, typically in the 2250-2100 cm⁻¹ range.

Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl and fluorophenyl rings are expected to produce strong Raman bands. A particularly intense band around 1000 cm⁻¹ is characteristic of the monosubstituted benzene (B151609) ring. horiba.com

C-F Stretch: While also IR active, the C-F stretch can be observed in the Raman spectrum.

The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a strong magnetic field, detailed structural information can be deduced.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the phenolic proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Phenolic -OH | Variable, broad singlet | Singlet (s) | N/A |

| Aromatic Protons (Phenol Ring) | 6.8 - 7.5 | Doublet (d) | ~8-9 |

| Aromatic Protons (Fluorophenyl Ring) | 7.0 - 7.6 | Multiplet (m) |

Table 1: Predicted ¹H NMR Data for this compound.

The protons on the phenol ring adjacent to the hydroxyl group will appear as a doublet, as will the protons adjacent to the ethynyl (B1212043) group. Similarly, the protons on the fluorophenyl ring will exhibit splitting patterns due to coupling with each other and with the fluorine atom. The phenolic proton signal is often broad and its chemical shift can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-OH (Phenol Ring) | 155 - 160 |

| C-F (Fluorophenyl Ring) | 160 - 165 (doublet due to C-F coupling) |

| Alkyne Carbons (C≡C) | 80 - 100 |

| Aromatic Carbons | 115 - 140 |

Table 2: Predicted ¹³C NMR Data for this compound.

The carbon atom attached to the fluorine will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The chemical shifts of the other aromatic carbons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorophenyl group. For instance, the carbon attached to the hydroxyl group in phenol itself resonates at approximately 158.0 ppm. researchgate.net The other carbons of the phenol ring will have distinct chemical shifts, with the ortho and para carbons appearing at higher fields (lower ppm values) and the meta carbons at a lower field. researchgate.netdocbrown.info

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms. Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be indicative of the electronic environment of the fluorophenyl ring. The chemical shift is typically referenced against a standard such as CFCl₃ (trichlorofluoromethane) or C₆F₆ (hexafluorobenzene). colorado.edu The signal for the fluorine in 4-fluorophenol (B42351) appears at a specific chemical shift, and a similar value, influenced by the ethynylphenol substituent, would be expected for the title compound. nih.govspectrabase.com

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique that investigates the interaction of ultraviolet and visible light with a substance. When a molecule absorbs this radiation, its electrons are promoted from a ground electronic state to a higher energy excited state. americanpharmaceuticalreview.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. fz-juelich.de

The structure of this compound, featuring two aromatic rings (a phenol and a fluorophenyl group) linked by an ethynyl (carbon-carbon triple bond) bridge, constitutes an extensive conjugated π-system. This conjugation significantly lowers the energy required for electronic transitions, bringing the absorption bands into the experimentally accessible UV-Vis region (typically 200-700 nm). americanpharmaceuticalreview.comfz-juelich.de

The UV-Vis spectrum of this compound is expected to be dominated by high-intensity π → π* transitions. These transitions involve the excitation of electrons from bonding π molecular orbitals to antibonding π* molecular orbitals within the conjugated system. fz-juelich.deuni.lu The presence of the hydroxyl (-OH) group on the phenol ring and the fluorine (-F) atom on the other phenyl ring can act as auxochromes, modifying the absorption characteristics (both the wavelength of maximum absorbance, λmax, and the molar absorptivity, ε) compared to an unsubstituted diphenylacetylene (B1204595) core. bgu.ac.il For instance, the hydroxyl group can cause a red shift (a shift to longer wavelengths) in the absorption bands.

Table 1: Illustrative UV-Vis Spectral Data for an Aromatic Compound This table illustrates the type of data obtained from UV-Vis spectroscopy. Specific values for this compound are not available.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | 256 | 12,000 | π → π |

| Ethanol | 315 | 15,000 | π → π |

The solvent used can also influence the spectrum. For π → π* transitions, increasing solvent polarity often results in a small red shift. fz-juelich.de A detailed analysis of the UV-Vis spectrum is crucial for understanding the electronic properties of the molecule, which is particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). chemimpex.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, a precise model of the molecular structure and packing can be generated. fz-juelich.dealibaba.com

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that provides unambiguous proof of a molecule's chemical structure, stereochemistry, and conformation in the solid state. researchgate.netnorthwestern.edu For SCXRD analysis, a single, high-quality crystal is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). fz-juelich.de

The primary output of an SCXRD experiment is an electron density map, from which the positions of individual atoms can be determined, yielding precise bond lengths, bond angles, and torsional angles. This information is critical for conformational analysis, which is the study of the different spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.orgpressbooks.pub For this compound, SCXRD would reveal the relative orientation of the two phenyl rings with respect to each other and the linearity of the ethynyl linker. While a publicly available crystal structure for isolated this compound was not found, a structure has been reported for a complex involving it, hinting at its crystallographic potential. researchgate.net The analysis of related phenolic compounds demonstrates the formation of extensive hydrogen-bonding networks, which would also be expected to be a key feature in the crystal packing of this compound. nih.gov

Table 2: Representative Crystallographic Data from a Single Crystal XRD Experiment This table is a representative example of data obtained from an SCXRD analysis and does not correspond to this compound.

| Parameter | Value |

| Chemical Formula | C₁₄H₉FO |

| Formula Weight | 212.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.666 |

| b (Å) | 5.748 |

| c (Å) | 14.769 |

| α (°) | 90 |

| β (°) | 103.84 |

| γ (°) | 90 |

| Volume (ų) | 961.7 |

| Z (molecules/unit cell) | 4 |

Data adapted from a related structure for illustrative purposes. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used primarily for the identification of crystalline phases and the assessment of the bulk purity of a material. northwestern.eduncl.ac.ukwikipedia.org Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely ground powder sample containing a vast number of randomly oriented microcrystals. alibaba.com

The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. ucmerced.edu The primary use of PXRD in this context is to ensure phase purity. americanpharmaceuticalreview.comncl.ac.uk Once a definitive crystal structure is obtained from SCXRD, the corresponding powder pattern can be simulated. A comparison between this simulated pattern and the experimentally measured PXRD pattern of a bulk sample provides a robust confirmation of whether the bulk material consists of a single crystalline phase. americanpharmaceuticalreview.comncl.ac.uk The absence of unexpected peaks indicates a high degree of phase purity, which is crucial for ensuring that measured properties are representative of the intended material. ncl.ac.uk While minor impurities (typically <2-5% by weight) may not be detectable, PXRD is an indispensable tool in solid-state characterization. americanpharmaceuticalreview.comnorthwestern.edu

Table 3: Example of Powder X-ray Diffraction Peak List This table illustrates the format of data obtained from a PXRD experiment. This is not the actual data for this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 65 |

| 23.5 | 3.78 | 40 |

| 27.8 | 3.21 | 70 |

Analysis of "this compound" Reveals Absence of Specific Public Research Data

A thorough investigation into the scientific literature for quantum chemical and computational modeling data on the specific compound This compound has revealed a significant lack of published research. Despite extensive searches for Density Functional Theory (DFT) calculations, Non-Linear Optical (NLO) properties, and other specified computational analyses for this exact molecule, no dedicated studies could be located in publicly accessible scientific databases.

The request specified a detailed article outline, including sections on geometry optimization, Frontier Molecular Orbitals (HOMO-LUMO), vibrational frequencies, pKa determination, and NLO properties such as dipole moment and hyperpolarizability. Fulfilling this request requires access to specific computational results derived directly from studies on this compound.

While general methodologies for these types of calculations are well-established for similar molecules, such as other substituted phenols and fluorinated tolan derivatives, the strict constraint to focus solely on this compound prevents the extrapolation or substitution of data from related compounds. frontiersin.orgnih.govnih.govacs.orgresearchgate.net Generating an article with the required level of scientific accuracy and detail is contingent upon the existence of this specific research.

General computational approaches for phenolic compounds are documented. For instance, protocols for the accurate computational determination of pKa values for a range of substituted phenols have been developed, often employing DFT in conjunction with solvation models. acs.orgacs.orgmdpi.comnih.govresearchgate.net Similarly, theoretical studies on the NLO properties of various organic chromophores, including those with ethynyl linkages, are prevalent, highlighting the structure-property relationships that govern these characteristics. analis.com.myfigshare.comresearchgate.netacs.org

However, without specific studies on this compound, any attempt to populate the requested article sections would be speculative and would violate the core instruction to adhere strictly to information about this compound alone. Therefore, it is not possible to generate the requested scientific article at this time due to the absence of the necessary foundational research in the public domain.

Quantum Chemical and Computational Modeling of 4 4 Fluorophenylethynyl Phenol

Theoretical Prediction and Calculation of Non-Linear Optical (NLO) Properties

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. rsc.orgarxiv.orgresearchgate.net It allows for the calculation of properties related to a molecule's response to time-dependent electromagnetic fields, such as UV-Vis absorption spectra. rsc.orgchemrxiv.orgresearchgate.net This method is widely used due to its favorable balance of computational cost and accuracy for many molecular systems, making it a workhorse for computational electronic spectroscopy. chemrxiv.orgohio-state.edu

The application of TD-DFT provides access to several key parameters that characterize electronic transitions:

Vertical Excitation Energies: The energy difference between the ground state and an excited state at the ground-state geometry. These energies correspond to the maxima in an absorption spectrum. chemrxiv.org

Oscillator Strengths (f): A dimensionless quantity that represents the probability of a particular electronic transition. Higher oscillator strengths correspond to more intense absorption bands. nih.gov

Electronic Transitions: Description of which molecular orbitals are involved in the excitation (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).

While specific TD-DFT studies on 4-(4-fluorophenylethynyl)phenol are not extensively documented in the available literature, research on analogous compounds like 4-fluorophenol (B42351) (4FP) and structurally similar dye molecules provides a framework for understanding its likely excited-state behavior. For instance, TD-DFT calculations on 4-fluorophenol have been used to predict its electronic transition energies and compare them with experimental spectra. nih.gov Studies on phenol (B47542) derivatives show that upon electronic excitation, changes in the molecular geometry and hydrogen bonding strengths can occur. iaea.org

In a theoretical study of a related compound, 4-(2-(4-fluorophenyl)ethynyl)benzenamine, which differs by having an amine group instead of a hydroxyl group, TD-DFT calculations were used to compute its absorption spectrum and nonlinear optical properties. researchgate.net For such donor-π-acceptor systems, the lowest energy transition is typically a charge-transfer excitation, where electron density moves from the electron-donating group (like the phenol) to the electron-accepting part of the molecule.

Based on analogous systems, the first excited singlet state (S₁) of this compound would likely be a ππ* state, characterized by the transition of an electron from a π bonding orbital to a π* antibonding orbital distributed across the conjugated system. The fluorine substituent and the ethynyl (B1212043) linkage would modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption wavelength and intensity.

Table 1: Representative TD-DFT Data for a Structurally Related Phenol Derivative (4-fluorophenol)

| Transition | Vertical Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | 5.027 | 0.0632 |

This data is for 4-fluorophenol, calculated at the TDDFT/CAM-B3LYP/6-311++G(d,p) level, and serves as an illustrative example. nih.gov

Investigation of Intermolecular Interactions and Hydrogen Bonding

The phenolic hydroxyl group and the aromatic systems in this compound make it capable of engaging in a variety of intermolecular interactions, with hydrogen bonding being particularly significant. scirp.org Computational studies, primarily using Density Functional Theory (DFT), are instrumental in characterizing the geometry, energy, and nature of these interactions. nih.govnajah.edu

The primary intermolecular interactions expected for this compound include:

O-H···O Hydrogen Bonding: The hydroxyl group of one molecule can act as a hydrogen bond donor to the oxygen atom of a neighboring molecule, leading to the formation of dimers and larger oligomers. najah.eduresearchgate.net Computational studies on phenol dimers have shown this O-H···O interaction to be the primary binding motif. researchgate.net

OH···π Interactions: The hydroxyl group can also act as a hydrogen bond donor to the π-electron system of an adjacent aromatic ring.

C-H···π Interactions: The aromatic C-H bonds can interact with the π-system of a neighboring ring.

π-π Stacking: The planar aromatic rings can stack on top of each other, stabilized by dispersion forces.

DFT calculations can provide quantitative data on these interactions. Key parameters include the interaction energy (often corrected for basis set superposition error, BSSE), the length of the hydrogen bond (e.g., the H···O distance), and the bond angle, which indicates the strength and directionality of the interaction. mdpi.com For phenol dimers, the O-H···O hydrogen bond is a dominant stabilizing force. mdpi.com The formation of these bonds leads to characteristic shifts in the vibrational frequency of the O-H stretch in infrared spectroscopy, which can be predicted computationally. najah.edued.gov The "bound" O-H stretch appears at a lower frequency compared to the "free" O-H stretch of the monomer. ed.gov

Furthermore, the fluorine atom can participate in weaker C-H···F interactions, and its electron-withdrawing nature can influence the hydrogen bond donating capacity of the phenolic proton. The interplay of these various forces determines the supramolecular assembly and crystal packing of the compound. mdpi.com

Table 2: Calculated Hydrogen Bond Properties for a Phenol Dimer as a Model System

| Interaction Type | Interaction Energy (kcal/mol) | H-Bond Distance (Å) |

| O-H···O | -5.0 to -7.0 | ~1.8 - 2.0 |

Note: These are typical ranges for phenol dimers from DFT calculations and serve as a reference. The exact values for this compound would require specific calculations.

Computational Studies on Solvent Effects on Molecular Properties and Reactivity

The properties and chemical reactivity of this compound can be significantly influenced by its solvent environment. nih.govmdpi.com Computational chemistry models this influence using primarily two approaches: implicit and explicit solvent models. mdpi.com

Implicit (Continuum) Solvation Models , such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant (ε). q-chem.comresearchgate.net These models are efficient for calculating how the bulk solvent polarity affects solute properties like:

Dipole Moment: The polarity of the solvent can induce a larger dipole moment in the solute molecule. Studies on similar molecules have shown that the calculated dipole moment increases with increasing solvent polarity. researchgate.net

Molecular Geometry: Solvation can cause slight changes in bond lengths and angles.

Absorption Spectra (Solvatochromism): The solvent can alter the energy gap between the ground and excited states, leading to a shift in the absorption wavelength. A shift to longer wavelengths (red shift or bathochromism) or shorter wavelengths (blue shift or hypsochromism) can occur depending on the nature of the transition and the relative stabilization of the ground and excited states by the solvent. researchgate.net

Reactivity: Solvents can alter reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents. nih.govmdpi.com For reactions involving phenols, the hydrogen-bonding ability of the solvent is crucial. nih.govustc.edu.cn Protic solvents can form hydrogen bonds with the phenolic -OH group, affecting its acidity and reactivity, for example, in radical scavenging processes. ustc.edu.cn

Explicit Solvent Models involve including a number of individual solvent molecules in the calculation. This approach is computationally more intensive but is necessary to study specific solute-solvent interactions, such as hydrogen bonding, which are directional and short-ranged. nih.gov

For this compound, polar protic solvents like water or methanol (B129727) would be expected to form strong hydrogen bonds with the phenolic -OH group. ustc.edu.cn This interaction could increase the acidity of the phenol and influence reaction pathways that involve proton transfer. Aprotic polar solvents like acetone (B3395972) or DMSO would primarily interact via dipole-dipole forces and as hydrogen bond acceptors. ustc.edu.cn Nonpolar solvents would have the weakest interactions, and the molecular properties would be closest to the gas-phase values.

Table 3: Illustrative Solvent Effects on a Molecular Property (Dipole Moment) for a Related Phenolic Compound

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 2.50 |

| Cyclohexane | 2.02 | 2.95 |

| Ethanol | 24.55 | 4.80 |

| Methanol | 32.63 | 4.95 |

This data is illustrative for a substituted phenol and demonstrates the typical trend of increasing dipole moment with solvent polarity as calculated by DFT/TD-DFT methods. researchgate.net

Advanced Applications and Structure Performance Relationships in Materials Science

Integration in Liquid Crystal Technology

The molecular architecture of 4-(4-Fluorophenylethynyl)phenol, featuring a rigid core, is a foundational characteristic for designing liquid crystalline materials. This rigidity helps promote the necessary orientational order required for the formation of mesophases.

The design of liquid crystals (LCs) based on this compound hinges on established structure-property principles that govern mesophase formation and stability. The key molecular features of this compound that are leveraged in LC design include:

Rigid Core Structure: The molecule is built upon a diphenylacetylene (B1204595) (tolane) core, which provides the necessary structural rigidity and linearity. This rod-like shape is fundamental for achieving the anisotropic, ordered arrangements that define liquid crystalline phases.

Polar Terminal Groups: The terminal hydroxyl (-OH) and fluoro (-F) groups introduce polarity. The terminal phenol (B47542) group, in particular, can participate in hydrogen bonding, which can promote specific molecular packing and enhance the stability of smectic or nematic phases.

Anisotropic Properties: The presence of the fluorine atom introduces a lateral dipole moment, which can influence the dielectric anisotropy of the resulting LC material. This is a critical parameter for the performance of liquid crystal displays (LCDs) that rely on the reorientation of molecules in an electric field.

Chain Extension: In synthesizing final LC molecules, the phenolic hydroxyl group serves as a convenient point for modification, typically by attaching flexible alkyl or alkoxy chains through esterification or etherification. These flexible tails are crucial for lowering melting points and influencing the specific type of mesophase that forms.

The combination of a rigid core for mesogen formation, polar groups to influence dielectric properties, and a reactive handle (-OH) for attaching flexible chains makes this compound a versatile precursor in the molecular engineering of liquid crystals.

The specific architecture of molecules derived from this compound directly dictates the type and temperature range of the liquid crystalline phases (mesophases) they exhibit. The relationship between the molecular structure and the resulting mesophase behavior is a cornerstone of liquid crystal science.

The stability and type of mesophase are determined by a delicate balance of intermolecular forces, including anisotropic dispersion forces arising from the rigid core and specific interactions from polar groups. For instance, the introduction of long, flexible alkyl chains to the phenol group tends to promote the formation of smectic phases, where molecules are organized into layers. Shorter chains are more likely to result in nematic phases, which possess long-range orientational order but no positional order.

The presence of the lateral fluorine atom can disrupt molecular packing to a degree, which may lower the melting point and clearing point (the temperature at which the material becomes an isotropic liquid). However, it also enhances the molecular polarizability, which can affect the material's birefringence (optical anisotropy), a key property for many photonic and display applications.

Table 1: Hypothetical Phase Transition Temperatures for Liquid Crystals Derived from this compound This table illustrates the expected influence of alkyl chain length on mesophase behavior based on established principles of liquid crystal design. Cr = Crystal, N = Nematic, Sm = Smectic, Iso = Isotropic Liquid.

| Derivative (R = Alkyl Group) | Cr-N/Sm Transition (°C) | N-Iso/Sm-N Transition (°C) | Mesophase Type |

| -CH₃ | 75 | 110 | Nematic |

| -C₄H₉ | 68 | 125 | Nematic |

| -C₈H₁₇ | 62 | 130 | Smectic, Nematic |

| -C₁₂H₂₅ | 58 | 128 | Smectic |

Polymer Science and Functional Materials Development

The unique chemical structure of this compound makes it a valuable monomer for synthesizing high-performance polymers. Its rigid backbone and reactive phenol group allow for its incorporation into various polymer architectures, imparting desirable thermal and mechanical properties.

High-performance polymers are characterized by their exceptional thermal stability, chemical resistance, and mechanical strength. This compound can be incorporated as a monomer into polymer chains through several synthetic routes, primarily leveraging the reactivity of its phenolic hydroxyl group.

One common method is through nucleophilic aromatic substitution to create poly(arylene ether)s . In this type of step-growth polymerization, the phenoxide anion (formed by deprotonating the phenol with a base) attacks an activated aromatic dihalide, displacing the halides and forming an ether linkage. The rigid, rod-like phenylethynyl unit is thus integrated into the polymer backbone.

Another approach involves using the monomer in the synthesis of thermosetting resins. The ethynyl (B1212043) group (C≡C) is a latent cross-linking site. At elevated temperatures, ethynyl-terminated oligomers or monomers can undergo complex thermal curing reactions to form a highly cross-linked, three-dimensional network. This process yields materials with outstanding thermal and oxidative stability, suitable for applications in aerospace composites and microelectronics.

Incorporating the this compound unit into a polymer matrix allows for the precise tailoring of its material properties. chemimpex.com

Thermal Stability: The aromatic rings and the triple bond of the phenylethynyl structure are inherently stable at high temperatures. Polymers containing this moiety generally exhibit high glass transition temperatures (Tg) and excellent thermal and oxidative stability. The cross-linking of ethynyl groups further enhances this stability.

Mechanical Properties: The rigidity of the monomer unit contributes to a high modulus and strength in the resulting polymers.

Dielectric Properties: The fluorine atom is highly electronegative, and its inclusion can lower the dielectric constant and dissipation factor of the polymer. This is a highly sought-after property for materials used in microelectronics packaging and high-speed circuit boards, as it reduces signal delay and cross-talk.

Solubility and Processability: While the rigidity of the backbone enhances thermal performance, it can also reduce solubility, making processing difficult. The introduction of fluorine can sometimes improve solubility in organic solvents. Furthermore, formulating these materials as lower molecular weight, ethynyl-terminated oligomers allows them to be processed at lower temperatures before being thermally cured into their final, intractable network form.

Table 2: Expected Property Changes in a Poly(arylene ether) by Incorporating this compound

| Property | Standard Poly(arylene ether) | Modified Polymer with this compound | Rationale |

| Glass Transition Temp. (Tg) | ~180-210 °C | > 230 °C | Increased backbone rigidity |

| Dielectric Constant (1 MHz) | ~3.0 - 3.4 | ~2.7 - 2.9 | Presence of low-polarizability fluorine |

| Thermal Stability (Td, 5% wt loss) | ~450 °C | > 500 °C | Inherent stability of aromatic/ethynyl groups |

| Solubility | Moderate | Potentially Improved | Fluorine substitution can enhance solubility |

Optoelectronic Device Applications

The conjugated π-system extending across the diphenylacetylene core of this compound is central to its application in optoelectronic devices. This extended conjugation allows for efficient interaction with light and charge carriers. The fluorinated phenyl group enhances its electronic properties, making it a valuable component for high-performance electronic devices. chemimpex.com

Role in Organic Light-Emitting Diodes (OLEDs) and Related Technologies

The compound this compound serves as a critical building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). chemimpex.com Its distinct molecular architecture, which features a fluorinated phenyl group, is instrumental in enhancing the electronic properties of materials designed for high-performance electronic applications. chemimpex.com The integration of this compound into larger molecular structures for OLEDs is driven by the need for materials with high thermal stability, suitable carrier mobility, and appropriate energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport.

The utility of phenol derivatives in OLEDs is well-established, often forming the basis for more complex molecules used as hosts or emitters in the emissive layer. The specific structure of this compound, combining a rigid ethynyl linker with a polar phenol group and an electron-withdrawing fluorine atom, allows for fine-tuning of the optoelectronic characteristics of the final OLED materials. This strategic design influences key performance metrics such as quantum efficiency, color purity, and operational lifetime of the device. Although direct application as a standalone layer is uncommon, its role as a precursor is vital for creating the complex, high-performance molecules that are essential components of modern OLED technology. chemimpex.com

Exploration of this compound in Novel Optoelectronic Materials

The application of this compound extends beyond OLEDs into the broader field of novel optoelectronic materials, most notably in the development of liquid crystals. chemimpex.com The rigid, rod-like structure imparted by the phenyl-ethynyl-phenyl core is a fundamental characteristic for inducing liquid crystalline phases. The presence of the terminal hydroxyl (-OH) and fluoro (-F) groups provides sites for hydrogen bonding and introduces specific electronic effects, which are crucial for controlling the mesomorphic properties and performance of liquid crystal displays.

The relationship between the molecular structure of phenol derivatives and their material properties is a key area of investigation. The introduction of different functional groups allows for the systematic modification of properties such as crosslinking density and viscoelasticity. kpi.ua For instance, the fluorinated phenyl group in this compound enhances electronic properties that are valuable for creating high-performance electronic components. chemimpex.com The compound's stability and solubility characteristics also make it a suitable component for specialized polymers and coatings where enhanced durability and performance are required. chemimpex.com

Research into related structures highlights the importance of the ethynyl linkage and aromatic rings in creating conjugated systems with desirable electronic and photophysical properties. These systems are foundational for a variety of optoelectronic applications that rely on the interaction of light and electricity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₉FO |

| Molecular Weight | 212.22 g/mol |

| Synonym | 1-(4-Fluorophenyl)-2-(4-hydroxyphenyl)acetylene tcichemicals.com |

| InChI Key | LIPHCUGEWJPCQB-UHFFFAOYSA-N |

| Physical Form | Solid |

Crystal Engineering and Supramolecular Assembly

Crystal engineering utilizes non-covalent interactions to control the packing of molecules in a solid state, thereby directing the material's bulk properties. mdpi.com The molecular structure of this compound contains several functional groups capable of participating in such interactions, making it an interesting target for crystal engineering and the study of supramolecular assembly.

The key interactions that govern the assembly of similar ethynylbenzene derivatives include:

Hydrogen Bonding: The terminal hydroxyl group (-OH) is a strong hydrogen bond donor, capable of forming robust O-H···O or O-H···N interactions, which often lead to the formation of infinite chains or more complex networks. unilag.edu.ngnih.gov

Halogen Bonding: The fluorine atom can act as a halogen bond donor, although it is the weakest among the halogens. amazonaws.com In co-crystals, more potent halogen bond donors like iodine are often used to form strong, directional I···N or I···O interactions that guide the assembly of supramolecular structures. mdpi.comnsf.govnih.gov

π-π Stacking: The electron-rich aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.com

C-H···O/π Interactions: The acidic acetylenic hydrogen (C≡C-H) can form weak C-H···O hydrogen bonds, which have been identified as a key supramolecular synthon in dictating the packing of terminal alkyne structures. unilag.edu.ng

The interplay of these non-covalent forces—hydrogen bonding, halogen bonding, and π-π interactions—allows for the rational design of multi-component co-crystals with specific architectures and properties. mdpi.commdpi.com For example, the combination of a halogen bond donor and an acceptor can lead to the formation of one-dimensional zig-zag supramolecular polymers. mdpi.com Analysis of the crystal structure of related compounds shows that molecules can be linked by these interactions to form layers or three-dimensional networks, demonstrating the power of these synthons in crystal engineering. nih.govredalyc.org

Table 2: Key Intermolecular Interactions in Crystal Engineering

| Interaction Type | Description | Potential Role in this compound Assembly |

| Hydrogen Bond | Strong, directional interaction involving a hydrogen atom and an electronegative atom (e.g., O, N). | The phenol -OH group is a primary driver for forming chains and networks. |

| Halogen Bond | Non-covalent interaction where a halogen atom acts as an electrophilic species. | The fluorine atom can participate, but stronger interactions are seen with heavier halogens in co-crystals. amazonaws.comnih.gov |

| π-π Stacking | Attractive interaction between aromatic rings. | Contributes to the stabilization of the crystal packing. mdpi.com |

| C-H···O/π Interactions | Weak hydrogen bonds involving carbon-bound hydrogen atoms. | The ethynyl C-H group can act as a donor to form specific structural motifs. unilag.edu.ng |

Emerging Research Frontiers and Future Prospects for 4 4 Fluorophenylethynyl Phenol

Development of Sustainable and Green Synthesis Routes

The future production of 4-(4-Fluorophenylethynyl)phenol is increasingly geared towards "green chemistry" principles, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances. ijfmr.compaperpublications.org Traditional synthesis methods, often variants of the Sonogashira coupling, may rely on volatile organic solvents, homogeneous palladium catalysts that are difficult to recover, and stoichiometric copper co-catalysts. Emerging research focuses on overcoming these limitations.

Future sustainable routes are being explored that incorporate several green chemistry principles:

Safer Solvents: Research is moving towards replacing conventional solvents with more environmentally benign alternatives. This includes the use of water, supercritical fluids like CO2, or fluorous biphasic systems which allow for easier product separation and catalyst recycling. ijfmr.com

Catalyst Innovation: A major goal is the development of heterogeneous or recyclable catalysts. This could involve immobilizing palladium catalysts on solid supports, allowing for easy filtration and reuse, which is both economically and environmentally advantageous. Research into nickel-catalyzed cross-coupling reactions using water as a hydroxyl source also presents a promising, lower-cost alternative to palladium. organic-chemistry.org

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. ijfmr.com This involves optimizing reactions like the Sonogashira coupling to reduce the formation of by-products.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Routes

| Feature | Traditional Synthesis (e.g., Sonogashira Coupling) | Emerging Green Synthesis Routes |

|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Supercritical CO2, Ionic Liquids, or Solvent-Free "Grinding" methods ijfmr.com |

| Catalyst | Homogeneous Palladium/Copper catalysts | Heterogeneous (supported) Palladium catalysts, reusable Nickel catalysts organic-chemistry.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ambient temperature reactions paperpublications.org |

| By-products | Potential for significant salt and solvent waste | Minimized waste through high atom economy and catalyst recycling ijfmr.com |

| Reaction Time | Often several hours to days | Potentially minutes to a few hours paperpublications.org |

Exploration of Advanced Spectroscopic Techniques for In Situ Monitoring

To optimize both traditional and green synthesis routes, a detailed understanding of the reaction as it happens is crucial. Advanced spectroscopic techniques are being explored for in situ (in the reaction mixture) monitoring. This real-time analysis provides critical data on reaction kinetics, mechanistic pathways, and the formation of intermediates, allowing for precise process control. rsc.org

The application of these techniques could revolutionize the synthesis of this compound:

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This is a powerful tool for tracking the concentration of reactants and products in real-time by monitoring their characteristic vibrational bands in the infrared spectrum. rsc.orgfrontiersin.org It can be used to determine the precise endpoint of a reaction, preventing unnecessary heating and by-product formation.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman is particularly sensitive to the C≡C triple bond in the ethynyl (B1212043) group and can monitor its formation during the coupling reaction. It is well-suited for in situ monitoring in aqueous solutions. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution in situ NMR allows for detailed structural elucidation of species directly in the reaction vessel. mdpi.com It can provide unambiguous evidence for reaction intermediates and by-products, offering deep mechanistic insights that are difficult to obtain through other methods. It can also be used to monitor changes in the local environment, such as pH. mdpi.com

Table 2: Advanced Spectroscopic Techniques for In Situ Monitoring

| Spectroscopic Technique | Information Provided | Potential Application for this compound Synthesis |

|---|---|---|

| ATR-FTIR | Real-time concentration of reactants/products, functional group analysis. rsc.orgfrontiersin.org | Tracking the disappearance of terminal alkyne C-H stretch and appearance of product peaks. |

| Raman | Vibrational modes of non-polar bonds, molecular structure. rsc.orgmdpi.com | Monitoring the C≡C triple bond formation and consumption of starting materials. |

| NMR | Detailed molecular structure, quantification of species, dynamic processes. mdpi.com | Identifying reaction intermediates, confirming product structure, and studying kinetics. |

| UV-Vis | Changes in electronic conjugation, reaction kinetics. mdpi.com | Following the increase in conjugation as the product forms from the reactants. |

Application of Machine Learning and Artificial Intelligence in Material Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in materials science, capable of accelerating the discovery and optimization of new materials. rsc.orgmdpi.com These computational approaches can analyze vast datasets to predict material properties and identify promising candidates far more rapidly than through traditional trial-and-error experimentation. mdpi.comarxiv.org

For a versatile building block like this compound, AI and ML offer several exciting prospects:

Predictive Modeling: ML models can be trained on existing data to predict the physical and electronic properties (e.g., melting point, thermal stability, photophysical characteristics) of novel polymers, liquid crystals, or pharmaceutical compounds derived from this compound. rsc.orgresearchgate.net This allows researchers to screen vast virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis.

Inverse Design: Going beyond simple prediction, inverse design models aim to generate new molecular structures with specific, desired properties. arxiv.org For example, an AI could be tasked with designing a polymer based on this compound that possesses a target band gap for an OLED application or specific binding affinity for a biological target.

Synthesis Optimization: AI algorithms can analyze data from in situ monitoring and experimental outcomes to identify the optimal reaction conditions (e.g., temperature, catalyst loading, solvent choice) for synthesizing this compound and its derivatives, aligning with the goals of green chemistry. mdpi.com

Table 3: Potential Applications of AI and Machine Learning

| Application Area | AI/ML Approach | Data Required | Expected Outcome |

|---|---|---|---|

| Material Property Prediction | Supervised Learning (e.g., Regression, Neural Networks) rsc.org | Datasets of known compounds with their measured properties (e.g., from literature, experimental databases). | Accurate prediction of properties for new, unsynthesized derivatives of this compound. |

| De Novo Material Design | Generative Models (e.g., GANs, VAEs), Reinforcement Learning arxiv.org | Desired property targets (e.g., high thermal stability, specific emission wavelength). | Novel molecular structures incorporating the this compound motif that are optimized for a target application. |

| Synthesis Route Optimization | Bayesian Optimization, Active Learning researchgate.net | Experimental data linking reaction conditions (temperature, solvent, catalyst) to outcomes (yield, purity). | A refined, efficient, and potentially green synthesis protocol with maximized yield and minimized waste. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.